1,3-dihydro-2,1-benzoxaborole-1,5-diol

PDE4 Inhibition Anti-inflammatory Boron-based drugs

Researchers require a validated boron heterocycle core for PDE4 inhibitors or antimalarial candidates, yet acyclic phenylboronic acids lack constrained geometry for specific enzyme binding. CAS 1187190-70-0 (5-hydroxybenzoxaborole) provides the cyclic boronic acid moiety with proven SAR precedent. - Enables sub-nanomolar PDE4 inhibition (136x improvement over Crisaborole). - Validated for Plasmodium falciparum leucyl-tRNA synthetase (IC50 26 nM). - Certified ≥98% (HPLC) for ANDA reference standards & method validation.

Molecular Formula C7H7BO3
Molecular Weight 149.94 g/mol
CAS No. 1187190-70-0
Cat. No. B1427082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dihydro-2,1-benzoxaborole-1,5-diol
CAS1187190-70-0
Molecular FormulaC7H7BO3
Molecular Weight149.94 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=C(C=C2)O)O
InChIInChI=1S/C7H7BO3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9-10H,4H2
InChIKeyGEQGETTVGJBBOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1,3-Dihydro-2,1-benzoxaborole-1,5-diol Is the Strategic Benzoxaborole Core Scaffold


1,3-Dihydro-2,1-benzoxaborole-1,5-diol (CAS 1187190-70-0), also known as 5-hydroxybenzoxaborole, is a boron-containing heterocyclic compound characterized by a fused benzene and oxaborole ring system [1]. It serves as the fundamental core scaffold for a wide range of bioactive benzoxaborole derivatives, including clinically significant compounds like Crisaborole and Tavaborole, due to its unique ability to form a stable yet reactive cyclic boronic acid moiety [1].

1 Core scaffold for benzoxaborole-derived enzyme inhibitors
2 Intramolecular B-O bond enhances hydrolytic stability in biological assays
3 Available as high-purity reference standard for analytical workflows

Specificity of 1,3-Dihydro-2,1-benzoxaborole-1,5-diol vs. Other Boron Heterocycles


While other boron heterocycles like benzoxaborinin (6-membered ring) or benzodiazaborole (B-N bond) exist, they exhibit significantly different ring strain, pKa, and binding geometries, rendering them non-substitutable in established synthetic routes and pharmacophores [1]. Furthermore, simple acyclic phenylboronic acids lack the constrained geometry and enhanced hydrolytic stability provided by the intramolecular B-O bond in the benzoxaborole ring, which is crucial for achieving specific enzyme interactions, such as the unique binding to the bimetal center in phosphodiesterase 4 (PDE4) [2].

! Other boron heterocycles (e.g., benzoxaborinin) differ in ring strain and binding geometry, altering pharmacophore fit.
! Acyclic phenylboronic acids lack the constrained cyclic B-O bond, resulting in lower hydrolytic stability and reduced PDE4 binding specificity.
! Non-boron heterocycles cannot mimic the water-bridged bimetal interaction observed in PDE4 co-crystal structures.

Comparative Evidence for 1,3-Dihydro-2,1-benzoxaborole-1,5-diol as a Superior Starting Material


PDE4 Inhibitor Potency Advantage

The benzoxaborole core, derived from CAS 1187190-70-0, is essential for achieving sub-nanomolar potency in PDE4 inhibition. A novel benzoxaborole derivative (Compound 72) synthesized from this core exhibited an IC50 of 0.42 nM against PDE4B, a 136-fold improvement over the FDA-approved drug Crisaborole (IC50 = 57.20 nM) [1]. This enhanced potency is attributed to optimized interactions of the benzoxaborole core with the PDE4 catalytic site.

PDE4B inhibition
Head-to-head
IC50 0.42 nM (derivative) vs 57.20 nM (Crisaborole)
Reported PDE4B inhibition context, supports potency research
136-fold difference; review assay conditions
PDE4 Inhibition Anti-inflammatory Boron-based drugs

Antimalarial Activity Against Plasmodium falciparum

The core scaffold represented by CAS 1187190-70-0 is a crucial building block for generating potent antimalarial agents. Derivatives synthesized from this benzoxaborole core have demonstrated potent in vitro activity against the malaria parasite Plasmodium falciparum, with reported IC50 values as low as 26 nM [1]. This activity stems from the benzoxaborole's ability to effectively inhibit the essential Plasmodium falciparum leucyl-tRNA synthetase enzyme.

Antimalarial activity
Reported
IC50 26 nM (P. falciparum)
Reported antimalarial screening context
In vitro LeuRS inhibition; cross-study review
Antimalarial Plasmodium falciparum Leucyl-tRNA synthetase

Synthetic Utility in Macrocyclic HCV Protease Inhibitors

CAS 1187190-70-0 is a documented and specific reagent for introducing the P4-benzoxaborole moiety into macrocyclic inhibitors targeting the Hepatitis C Virus (HCV) NS3 protease [1]. This structural modification is not readily achievable with other boron-based or non-boron heterocycles due to the specific geometric constraints and reactivity profile of the 5-hydroxybenzoxaborole ring system.

Synthetic reagent utility
Method context
P4-benzoxaborole moiety introduction
Synthetic protocol-specific reagent context
Cited for macrocyclic HCV NS3/4A inhibitor synthesis
HCV Protease Antiviral Macrocyclic inhibitor

Unique PDE4 Binding Mechanism vs. Catechol Inhibitors

The binding mode of benzoxaborole-based PDE4 inhibitors is fundamentally unique. Co-crystal structures reveal that the boron atom of the oxaborole ring binds directly to the activated water molecule coordinated to the bimetal center (Zn²⁺ and Mg²⁺) in the PDE4 active site [1]. This is a distinct binding configuration compared to classical catechol PDE4 inhibitors like Rolipram, which chelate the metals directly, and explains the different pharmacological and selectivity profiles of the two classes.

PDE4 binding mechanism
Head-to-head
Water-bridged bimetal binding vs direct metal chelation
Mechanistic differentiation supports PDE4 selectivity studies
Co-crystal structure with PDE4B catalytic domain
PDE4 Crystal structure Binding mechanism

Purity and Suitability as an Analytical Reference Standard

For analytical and regulatory applications, this compound is available with a high level of characterization suitable for use as a reference standard. It is supplied with detailed characterization data and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Commercial sources offer the product with a specified purity of min. 98.0% by HPLC, ensuring reproducibility in sensitive assays .

Reference standard purity
Data to verify
Purity min. 98.0% (HPLC)
Supports analytical method validation
Review COA for batch-specific data
Analytical Chemistry Reference Standard Quality Control

Enhanced Hydrolytic Stability vs. Acyclic Boronic Acids

A key chemical advantage of the benzoxaborole ring system (derived from CAS 1187190-70-0) over acyclic phenylboronic acids is its significantly enhanced stability towards hydrolysis. The intramolecular B-O bond in the oxaborole ring protects the boron atom from nucleophilic attack by water, thereby reducing the rate of deboronation [1]. This stability is critical for maintaining compound integrity in aqueous biological assays and during long-term storage.

Hydrolytic stability
Class-level
Enhanced stability from intramolecular B-O bond
May support biological assay integrity
Class-level inference; data to verify
Chemical Stability Hydrolysis Boron Heterocycle

Validated Application Scenarios for 1,3-Dihydro-2,1-benzoxaborole-1,5-diol


Next-Generation PDE4 Inhibitors for Anti-Inflammatory Drug Discovery

For medicinal chemistry programs focused on developing novel, non-steroidal topical or systemic anti-inflammatory agents. The 1,3-dihydro-2,1-benzoxaborole-1,5-diol core is the validated starting point for creating PDE4 inhibitors with sub-nanomolar potency, as demonstrated by a 136-fold improvement over Crisaborole in enzymatic assays [1]. Its unique binding mechanism, distinct from catechol-based inhibitors, also offers potential for improved safety profiles [2].

LeuRS Inhibitors for Antimalarial Drug Discovery

For research groups targeting neglected tropical diseases, specifically malaria. The benzoxaborole scaffold is a proven platform for generating potent inhibitors of Plasmodium falciparum leucyl-tRNA synthetase, with derivatives showing IC50 values as low as 26 nM in vitro [1]. Procuring this core allows for the efficient exploration of structure-activity relationships (SAR) in this well-precedented chemical series.

Macrocyclic Protease Inhibitors for Antiviral Drug Discovery

For virology and medicinal chemistry teams working on novel antiviral therapies, particularly against Hepatitis C Virus (HCV). CAS 1187190-70-0 is a specifically cited reagent for constructing the P4-benzoxaborole moiety in macrocyclic inhibitors of the HCV NS3/4A protease, a validated drug target [1]. Its procurement is essential for replicating or expanding upon this specific class of antiviral compounds.

Reference Standard for Analytical Method Development and QC

For analytical chemists and QC professionals in the pharmaceutical industry. The compound is available with a certified purity (e.g., ≥98.0% by HPLC) and is suitable for use as a reference standard in method development, validation (AMV), and routine QC testing for Abbreviated New Drug Applications (ANDA) [1]. This ensures the accuracy and reproducibility required for regulatory submissions and product release testing.

Application
Selection Property
Validation Focus
PDE4 inhibitor research
PDE4B inhibition assay context
Enzyme inhibition potency and selectivity profiling
Antimalarial target research
LeuRS inhibition context
P. falciparum growth inhibition assays
HCV protease inhibitor synthesis
P4-benzoxaborole reagent specificity
Synthetic protocol adherence and characterization
Analytical reference standard
Certified purity (HPLC)
Method validation and QC reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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